![molecular formula C18H15Cl2F3N2O2 B4820055 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4820055.png)
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as DMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biochemical and physiological effects, making it useful in various fields such as pharmacology, biochemistry, and neuroscience. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been used as a tool compound to investigate the role of specific proteins in various cellular processes. It has also been used as a potential drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific proteins in the cell. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been found to inhibit the activity of various enzymes such as tyrosine kinases and proteases, which play a crucial role in various cellular processes. It has also been found to modulate the activity of specific ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been found to modulate the activity of specific neurotransmitters, which are involved in the regulation of mood and behavior. It has been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of specific proteins, making it useful for investigating the role of these proteins in various cellular processes. 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not fully understood. Additionally, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has a relatively short half-life, making it difficult to use in long-term experiments.
Future Directions
There are several future directions for research on 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide. One area of research is the investigation of the long-term effects of 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide on cells and organisms. Another area of research is the development of more potent and selective inhibitors of specific proteins. Additionally, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be further investigated as a potential drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, 3,4-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide could be used as a tool compound to investigate the role of specific proteins in various cellular processes.
properties
IUPAC Name |
3,4-dichloro-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O2/c19-13-3-1-11(9-14(13)20)17(26)24-15-10-12(18(21,22)23)2-4-16(15)25-5-7-27-8-6-25/h1-4,9-10H,5-8H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZEMDLWZCGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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